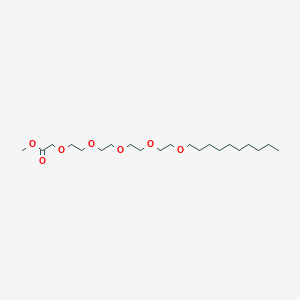
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate is a complex organic compound with a molecular formula of C20H42O6. . This compound is notable for its unique structure, which includes multiple ether linkages, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate typically involves the esterification of a polyether alcohol with a suitable carboxylic acid derivative. One common method involves the reaction of 3,6,9,12,15-pentaoxapentacosan-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solubility properties
Mechanism of Action
The mechanism of action of Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Similar in structure but with fewer ether linkages.
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar backbone but with a hydroxyl group instead of an ester group.
Uniqueness
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate is unique due to its multiple ether linkages and ester functional group, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use .
Properties
CAS No. |
109460-74-4 |
|---|---|
Molecular Formula |
C21H42O7 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C21H42O7/c1-3-4-5-6-7-8-9-10-11-24-12-13-25-14-15-26-16-17-27-18-19-28-20-21(22)23-2/h3-20H2,1-2H3 |
InChI Key |
OPBJXYLXZVPCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















